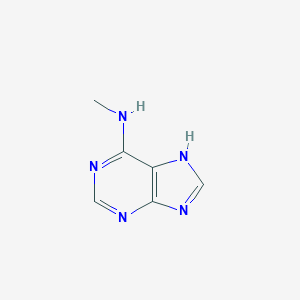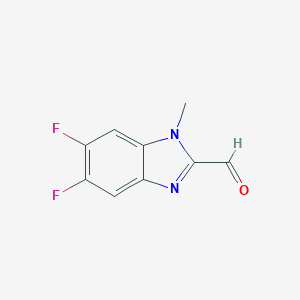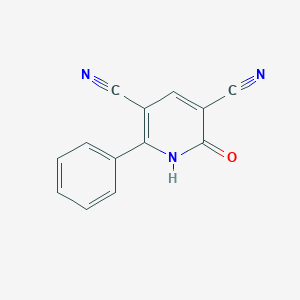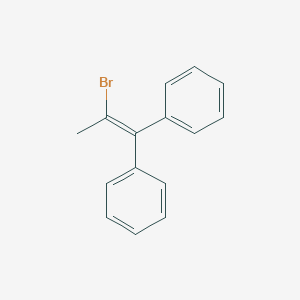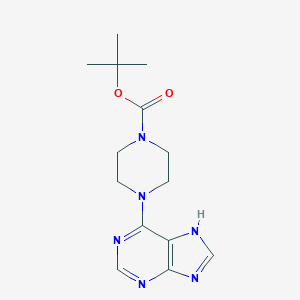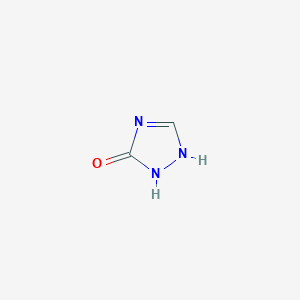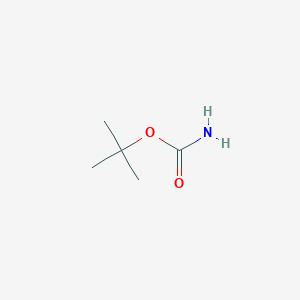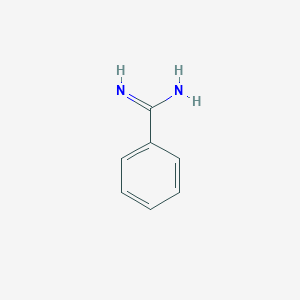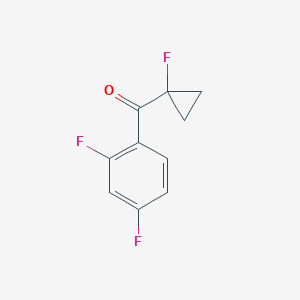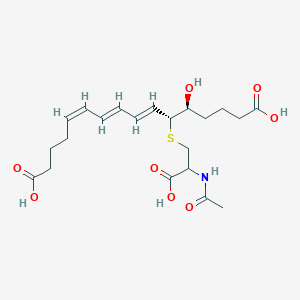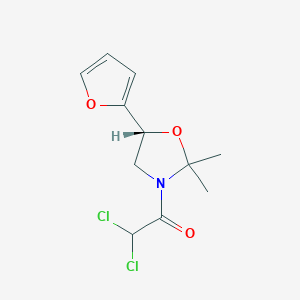
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a chemical compound that belongs to the family of oxazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Applications De Recherche Scientifique
Herbicide Safening in Maize
Oxazolidine compounds, such as 3-dichloroacetyl-2,2-dimethyl-1,3-oxazolidine, have been studied for their ability to protect maize from herbicide injury. These compounds increase endogenous glutathione content and glutathione-S-transferase activity in maize, thereby reducing phytotoxicity from herbicides like chlorimuron-ethyl (Zhao et al., 2015).
Synthesis and Characterization
Thermodynamic Studies
The standard molar enthalpies of combustion and vaporization for oxazolidine derivatives have been examined to understand their thermodynamic properties. Such studies provide insights into the formation and stability of these compounds (R. Gudiño et al., 1998).
Radioactive Labeling for Metabolic Studies
Oxazolidine compounds have been synthesized with radioactive labeling to study their metabolism and mode of action in biological systems. This approach is crucial for understanding how these compounds interact at the molecular level (B. Latli & J. Casida, 1995).
Biological Activities
Several studies have been conducted to investigate the biological activities of oxazolidine derivatives, particularly their role as herbicide safeners. These safeners have shown to protect crops like maize from herbicidal damage, thus highlighting their potential in agricultural applications (Futter Le, 2015).
Microwave-Assisted Synthesis
Recent research has focused on the microwave-assisted synthesis of N-dichloroacetyl-4,5-dimethyl-1,3-oxazolidines, exploring more efficient and rapid production methods. These studies are significant for large-scale production and application of these compounds (Ying Fu et al., 2012).
Propriétés
Numéro CAS |
121776-57-6 |
|---|---|
Nom du produit |
Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- |
Formule moléculaire |
C11H13Cl2NO3 |
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
MCNOFYBITGAAGM-MRVPVSSYSA-N |
SMILES isomérique |
CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
SMILES canonique |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |
Autres numéros CAS |
121776-57-6 |
Description physique |
WetSolid |
Synonymes |
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





